molecular formula C20H18ClNO3 B11398484 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide

Cat. No.: B11398484
M. Wt: 355.8 g/mol
InChI Key: DSXWWYDFONREQF-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-phenoxyacetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of N-[(4-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-chlorobenzylamine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the furan moiety: The intermediate product is then reacted with furan-2-carbaldehyde under reductive amination conditions, often using a reducing agent like sodium triacetoxyborohydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-[(4-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-phenoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism by which N-[(4-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-phenoxyacetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(4-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:

    N-[(4-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]-2-phenoxyacetamide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    N-[(4-Chlorophenyl)methyl]-N-[(thiophen-2-yl)methyl]-2-phenoxyacetamide: Here, the furan ring is replaced with a thiophene ring, which can alter its electronic properties and interactions with biological targets.

The uniqueness of N-[(4-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-phenoxyacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-phenoxyacetamide

InChI

InChI=1S/C20H18ClNO3/c21-17-10-8-16(9-11-17)13-22(14-19-7-4-12-24-19)20(23)15-25-18-5-2-1-3-6-18/h1-12H,13-15H2

InChI Key

DSXWWYDFONREQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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